molecular formula C18H14N4O B5956488 7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5956488
M. Wt: 302.3 g/mol
InChI Key: ZWFHZJXVSUOPRW-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic scaffold is recognized for its structural similarity to purine bases, allowing it to act as a core structure in the development of novel therapeutic agents . Preliminary research on closely related triazolopyrimidine analogs has demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis , with some compounds exhibiting minimum inhibitory concentration (MIC) values in the sub-micromolar to low-micromolar range and high selectivity indices in eukaryotic cell assays . Furthermore, this class of compounds has shown promising broad-spectrum antimicrobial properties . Recent studies indicate that certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives function as effective inhibitors of bacterial enzymes DNA gyrase and dihydrofolate reductase (DHFR) , which are established targets for antibacterial therapy . The mechanism of action is believed to involve the disruption of bacterial DNA replication and folate metabolism, leading to the inhibition of cell growth . The synthetic pathways for 1,2,4-triazolo[1,5-a]pyrimidines are well-established, often involving cyclization and condensation reactions, which allow for structural diversification to explore structure-activity relationships (SAR) . This compound is supplied for research purposes to further investigate these biological activities and mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)21-18-19-12-20-22(17)18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFHZJXVSUOPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out under microwave conditions at 140°C in dry toluene .

Industrial Production Methods

the use of microwave irradiation and catalyst-free conditions suggests that scalable and environmentally friendly methods could be developed for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Glucokinase Activation

One of the primary applications of 7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is its role as an activator of glucokinase . Glucokinase plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This action is particularly beneficial in managing blood sugar levels in diabetic patients. The compound has been shown to enhance glucokinase activity, which can lead to improved insulin sensitivity and better glycemic control in type 2 diabetes patients .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

In addition to its glucokinase activation properties, this compound acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4) . DPP-4 inhibitors are a class of medications used to treat type 2 diabetes by increasing incretin levels, which help regulate insulin secretion and lower blood sugar levels after meals. The dual action of activating glucokinase while inhibiting DPP-4 positions this compound as a promising candidate for combination therapies aimed at enhancing glycemic control .

Synthesis Methodology

The synthesis of this compound involves a multi-step process that includes the reaction of phenylmagnesium bromide with a precursor compound under inert conditions. The resulting product is purified through recrystallization from ethanol, yielding a high purity compound suitable for biological testing .

Chemical Characteristics

The physicochemical properties of the compound include:

  • Molecular formula: C21_{21}H21_{21}N5_{5}O2_{2}
  • Melting point: Approximately 156°C
  • Solubility: Soluble in hot ethanol and dimethyl sulfoxide (DMSO), but insoluble in water .

Clinical Implications

Research indicates that compounds similar to this compound exhibit significant effects on glucose homeostasis in animal models of diabetes. For instance, studies have demonstrated that administration of this compound leads to reduced fasting blood glucose levels and improved insulin sensitivity compared to control groups .

Comparative Studies

Comparative studies with other known DPP-4 inhibitors have shown that this compound may offer enhanced efficacy due to its dual mechanism of action. This is particularly relevant for patients who do not achieve adequate glycemic control with single-agent therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a structured comparison with structurally related analogs:

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Key Structural Insight
7-(4-Methoxyphenyl)-5-Ph Not reported Not reported DMSO-soluble Methoxy group balances polarity and stability .
7-(2-Methoxyphenoxy)-5-Ph (5j) 166–168 43.5 DMSO-soluble Lower yield due to steric bulk .
7-Heptyloxy-5-Ph (3f) 117–119 32.1 Organic solvents Long alkyl chain reduces aqueous solubility .
Ethyl 5-methyl-7-carboxylate (CAS 52798-84-2) N/A N/A Ethanol-soluble Carboxylate ester enhances synthetic versatility .

Pharmacological Profiles

  • Anticonvulsant Activity: Derivatives with 7-alkoxy/phenoxy groups (e.g., 5e–5j) show ED₅₀ values ranging from 18.3 to 48.2 mg/kg in MES tests, with electron-withdrawing groups (e.g., Br in 5f) enhancing potency .
  • Anticancer Potential: Compounds with trimethoxyphenyl substituents exhibit microtubule-destabilizing effects, leveraging the triazolo[1,5-a]pyrimidine scaffold’s planar structure for tubulin binding .
  • Antidiabetic Activity: The 4-methoxyphenyl group in the target compound enables dual targeting of glucokinase and DPP-4, unlike monosubstituted analogs .

Key Research Findings

Dual Therapeutic Action : The target compound’s unique 4-methoxyphenyl group enables simultaneous modulation of glucose metabolism (via glucokinase) and incretin signaling (via DPP-4), a rare feature among triazolo[1,5-a]pyrimidines .

Substituent Trade-offs : While halogenated aryl groups (e.g., Br, Cl) enhance anticonvulsant activity, they may reduce metabolic stability compared to methoxy groups .

Structural Versatility : The core scaffold accommodates diverse substituents (e.g., alkyl, aryl, heterocycles), enabling tailored applications in diabetes, cancer, and CNS disorders .

Biological Activity

7-(4-Methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, specifically its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N5OC_{20}H_{19}N_5O, with a molecular weight of approximately 345.40 g/mol. The compound features a triazolo-pyrimidine core that is known for its pharmacological versatility.

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has shown activity against human cancer cell lines including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cells.
  • IC50 Values : For instance, one study reported an IC50 value of 3.91 μM for the compound against MCF-7 cells, indicating potent cytotoxicity . Another derivative exhibited IC50 values of 9.47 μM against MGC-803 cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • ERK Signaling Pathway Inhibition : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition is associated with reduced cell proliferation and induced apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing various triazolo-pyrimidine derivatives, researchers evaluated their antiproliferative activities against multiple cancer cell lines. Among the synthesized compounds, one derivative demonstrated superior activity with an IC50 value significantly lower than that of established chemotherapeutics like 5-Fluorouracil (5-Fu) .

Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives. It was found that modifications at specific positions on the phenyl rings could enhance biological activity. For example, introducing electron-donating groups like methoxy significantly improved potency against cancer cell lines .

Data Table: Biological Activity Summary

Compound Cell Line IC50 (μM) Mechanism
7-(4-Methoxyphenyl)-5-phenylMCF-73.91ERK pathway inhibition
Derivative AHCT-1160.53Tubulin polymerization inhibitor
Derivative BMGC-8039.47Apoptosis induction

Q & A

What are the established synthetic protocols for 7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, and how do they differ in efficiency?

Answer:
The synthesis typically involves multi-component or one-pot reactions. A widely used method employs a three-component reaction combining 5-amino-1,2,4-triazole derivatives, substituted aromatic aldehydes, and β-keto esters or ketones. For example:

  • Catalyst-Driven Synthesis : Using 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux conditions yields the triazolopyrimidine core via cyclocondensation. This method achieves yields of ~75–85% and is noted for its scalability .
  • Solvent Optimization : Ethanol/water (1:1 v/v) mixtures with TMDP (tetramethylenediamine phosphate) as a catalyst reduce reaction time to 2–4 hours but require careful handling due to TMDP’s toxicity .
  • Microwave-Assisted Synthesis : Emerging protocols use microwave irradiation to accelerate reaction kinetics, reducing time to 30–60 minutes while maintaining yields of ~70–80% .

Key Consideration : Catalyst choice (e.g., APTS vs. TMDP) significantly impacts safety, purity, and institutional accessibility of reagents .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Post-synthesis characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions. For instance, the methoxyphenyl group shows a singlet at δ 3.8 ppm (1^1H) and a carbonyl resonance at δ 165–170 ppm (13^13C) .
  • X-Ray Crystallography : Resolves the fused triazole-pyrimidine ring system and confirms substituent orientation. A recent study reported a dihedral angle of 12.5° between the phenyl and triazole rings, influencing π-π stacking interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 359.12 for C19_{19}H15_{15}N5_5O) and fragmentation patterns .

How is the compound screened for biological activity in preliminary studies?

Answer:
Initial screenings focus on:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) or proteases using fluorescence-based assays. IC50_{50} values are compared to reference inhibitors .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported. A recent study noted EC50_{50} = 8.2 µM against breast cancer cells, linked to apoptosis induction .

How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst Screening : Non-toxic alternatives to TMDP (e.g., p-TSA) reduce hazards without compromising yield (~80% achieved with p-TSA) .
  • Temperature Control : Reactions at 80–90°C minimize side products (e.g., dimerization), as shown by HPLC purity >95% .

How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Substituent Effects : The 4-methoxyphenyl group’s electron-donating nature may enhance membrane permeability compared to halogenated analogs, altering activity .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility. A 2023 study highlighted a 30% variance in IC50_{50} values due to ATP concentration differences .
  • Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if bioactivity deviates significantly from literature .

What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase). A 2024 study reported a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions with the ATP-binding pocket .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Predict bioactivity based on substituent parameters (e.g., Hammett constants). Methoxy groups (σ = −0.27) correlate with enhanced antimicrobial potency .

How do substituent modifications influence structure-activity relationships (SAR)?

Answer:
SAR studies reveal:

Substituent Biological Activity Key Finding
4-Methoxyphenyl (R1^1)Anticancer (EC50_{50} = 8.2 µM)Enhances lipophilicity and cellular uptake
4-Fluorophenyl (R1^1)Antiviral (IC50_{50} = 5.1 µM)Improves target selectivity via H-bonding
Hydrazinyl (R2^2)Antimicrobial (MIC = 12.5 µg/mL)Increases electrophilicity for covalent binding

What strategies ensure compound stability during storage and experimentation?

Answer:

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation. Purity remains >90% for 6 months under these conditions .
  • Buffered Solutions : Use pH 7.4 PBS for in vitro assays to avoid hydrolysis of the triazole ring .
  • Lyophilization : Lyophilized powders show no degradation after 12 months, whereas solutions degrade by ~15% in 3 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.